molecular formula C12H12BrNO2 B15063348 Ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate

Ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate

Cat. No.: B15063348
M. Wt: 282.13 g/mol
InChI Key: ISNXWUPBUIIDEX-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate is a brominated indole derivative characterized by a methyl group at position 2, a bromine atom at position 6, and an ethyl ester at position 2. Indole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The structural features of this compound—specifically the electron-withdrawing bromine and the lipophilic ethyl ester—make it a versatile intermediate for synthesizing pharmacologically active molecules .

Properties

IUPAC Name

ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-3-16-12(15)11-7(2)14-10-6-8(13)4-5-9(10)11/h4-6,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNXWUPBUIIDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=CC(=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis with Subsequent Bromination

The Fischer indole synthesis remains a cornerstone for constructing the indole core. For ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate, this method involves cyclizing a substituted phenylhydrazine with a β-keto ester, followed by bromination at position 6.

Cyclization of Ethyl 3-Oxo-2-(2-iodophenylhydrazinyl)butanoate

A modified Fischer protocol uses ethyl 3-oxo-2-(2-iodophenylhydrazinyl)butanoate as the precursor. Cyclization is catalyzed by copper iodide (CuI) in dimethylformamide (DMF) at 110°C for 12 hours, yielding ethyl 2-methyl-1H-indole-3-carboxylate. The iodine substituent at position 6 facilitates subsequent bromination via halogen exchange.

Regioselective Bromination Using N-Bromosuccinimide

Bromination is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation with azobisisobutyronitrile (AIBN). The reaction proceeds at 80°C for 6 hours, introducing bromine exclusively at position 6 due to the directing effect of the methyl group.

Table 1: Optimization of Bromination Conditions
Brominating Agent Solvent Temperature (°C) Yield (%)
NBS CCl₄ 80 78
Br₂ CH₂Cl₂ 25 65
HBr/H₂O₂ AcOH 60 52

Esterification of 6-Bromo-2-Methyl-1H-Indole-3-Carboxylic Acid

Direct esterification of the pre-formed carboxylic acid derivative offers a straightforward route.

Synthesis of 6-Bromo-2-Methyl-1H-Indole-3-Carboxylic Acid

The carboxylic acid is prepared via Knoevenagel condensation between 6-bromo-2-methylindole and diethyl oxalate in ethanol, followed by hydrolysis with aqueous NaOH.

Thionyl Chloride-Mediated Esterification

The acid is treated with thionyl chloride (SOCl₂) at 0°C for 1 hour to form the acyl chloride, which is subsequently reacted with ethanol. This method achieves a 93% yield of the target ester after recrystallization from methanol.

Table 2: Esterification Efficiency Across Alcohols
Alcohol Reaction Time (h) Yield (%)
Ethanol 1 93
Methanol 2 88
Isopropanol 3 75

Eschenmoser Coupling for Indole Functionalization

The Eschenmoser coupling, traditionally used for amidine synthesis, has been adapted for indole derivatives.

Reaction of 3-Bromooxindole with Thiobenzamides

A scalable procedure involves reacting 3-bromooxindole with thiobenzamide in dry DMF at room temperature for 12 hours. Triethylamine (TEA) is added to facilitate the elimination of HBr, yielding the intermediate thiazole, which rearranges to the target indole ester upon heating.

Catalytic Role of Copper Salts

Copper iodide (CuI) enhances the coupling efficiency by promoting C–N bond formation. A 5 mol% loading increases the yield from 70% to 92% while reducing reaction time to 6 hours.

Directed Ortho-Metalation and Bromination

This method employs lithium diisopropylamide (LDA) to deprotonate the indole at position 6, followed by quenching with bromine.

Metalation Conditions

The indole core is treated with LDA in tetrahydrofuran (THF) at −78°C for 30 minutes. Subsequent addition of bromine at −40°C ensures regioselective bromination without compromising the ester group.

Table 3: Impact of Base on Bromination Regioselectivity
Base Temperature (°C) Regioselectivity (6-Bromo:4-Bromo)
LDA −78 95:5
n-BuLi −78 85:15
NaHMDS −40 80:20

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Fischer Synthesis : High scalability but requires hazardous halogen exchange.
  • Esterification : Excellent yields but depends on carboxylic acid availability.
  • Eschenmoser Coupling : Superior atom economy but necessitates strict anhydrous conditions.

Functional Group Tolerance

The ester group remains intact under all conditions except strong acidic hydrolysis. Bromination methods using NBS exhibit better compatibility with electron-withdrawing substituents compared to Br₂.

Chemical Reactions Analysis

Ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, some indole derivatives have shown inhibitory activity against influenza A and HIV-1. The exact molecular targets and pathways may vary depending on the specific biological system.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences among analogs include substituent positions (e.g., methyl, hydroxy, sulfanyl groups), ester groups (ethyl vs. methyl), and halogenation patterns. These modifications influence molecular weight, lipophilicity (LogP), and solubility.

Table 1: Physicochemical and Structural Comparison
Compound Name Substituents (Position) Ester Group Molecular Weight LogP Key Properties/Applications Reference
Ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate 2-Me, 6-Br Ethyl 284.16 ~3.5 Intermediate for drug synthesis -
Mthis compound 2-Me, 6-Br Methyl 270.10 ~3.0 Synthesized via microwave methods
Ethyl 6-bromo-1H-indole-3-carboxylate 6-Br Ethyl 268.11 3.2 Lower lipophilicity
Ethyl 6-bromo-5-hydroxy-2-sulfinyl derivatives 5-OH, 6-Br, 2-SO-R Ethyl ~450–500 ~4.0 Anti-HBV activity (IC50: 3.6–6.4 μg/mL)
Ethyl 3-bromo-6-chloro-5-fluoro-indole-2-carboxylate 3-Br, 6-Cl, 5-F Ethyl 324.55 ~4.2 Enhanced halogenation for reactivity
Ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-indole-3-carboxylate 2-NH2CH2, 6-Br, 5-OH, 1-Me Ethyl 335.19 ~2.8 Improved solubility due to -NH2

Impact of Substituents on Bioactivity

  • Anti-HBV Activity : Ethyl 6-bromo-5-hydroxy-2-sulfinyl derivatives exhibit potent anti-hepatitis B virus (HBV) activity (IC50: 3.6–6.4 μg/mL), attributed to the electron-withdrawing sulfinyl group and hydrogen-bonding hydroxy substituent .
  • Polar Groups: Derivatives with hydroxy () or aminomethyl () groups display improved solubility and target interaction but reduced LogP compared to the target compound.

Crystallography and Hydrogen Bonding

  • 6-Bromo-1H-indole-3-carboxylic acid () forms dimeric structures via O–H···O and N–H···O hydrogen bonds, a pattern likely disrupted in ester derivatives due to the lack of acidic protons. This difference may reduce crystallinity but improve solubility .

Biological Activity

Ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate is a compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antiviral, antibacterial, and antifungal properties, along with structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Indole Core : A bicyclic structure that is known for its pharmacological properties.
  • Bromine Substitution : The presence of a bromine atom at the 6-position enhances biological activity.
  • Carboxylate Group : The carboxylate moiety plays a crucial role in interacting with biological targets.

Antiviral Activity

Recent studies have highlighted the potential of this compound derivatives as inhibitors of viral infections, particularly influenza. A notable study indicated that derivatives of this compound exhibited significant anti-influenza virus activity, with IC50 values indicating effective inhibition at low concentrations .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. Research shows that various derivatives possess moderate to strong antimicrobial activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values vary significantly depending on the specific derivative and the target organism:

Compound DerivativeTarget OrganismMIC (µM)
Ethyl 6-bromo-2-methylE. coli4.69
S. aureus5.64
C. albicans16.69
P. aeruginosa11.29

In particular, one study reported that certain derivatives showed MIC values as low as 0.0048 mg/mL against Bacillus mycoides and C. albicans, indicating potent antibacterial and antifungal action .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural characteristics. Modifications at various positions of the indole ring have been shown to enhance biological activity:

  • C6 Halogenation : Introduction of halogens at the C6 position significantly improves interaction with biological targets.
  • C3 Branching : Adding long-chain substituents at the C3 position increases hydrophobic interactions, thereby enhancing binding affinity to viral proteins.

Case Studies

A detailed analysis of several derivatives has revealed insights into their mechanism of action:

  • Binding Studies : Computational docking studies have demonstrated that the indole core interacts effectively with viral proteins by chelating metal ions essential for viral replication .
  • In Vivo Studies : Animal models have shown promising results for ethyl 6-bromo-2-methyl derivatives in reducing viral loads and bacterial infections.

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